molecular formula C15H18N2S2 B5778174 N-(4-isopropylphenyl)-N'-(2-thienylmethyl)thiourea

N-(4-isopropylphenyl)-N'-(2-thienylmethyl)thiourea

Cat. No. B5778174
M. Wt: 290.5 g/mol
InChI Key: RSHYHVILOTWLLY-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-N'-(2-thienylmethyl)thiourea, also known as PTU, is a chemical compound that has been widely used in scientific research for its ability to inhibit thyroid hormone synthesis. PTU is a thiourea derivative that has been shown to be effective in the treatment of hyperthyroidism, a condition in which the thyroid gland produces too much thyroid hormone.

Mechanism of Action

N-(4-isopropylphenyl)-N'-(2-thienylmethyl)thiourea inhibits thyroid peroxidase by binding to the active site of the enzyme and preventing the oxidation of iodide to iodine. This prevents the formation of thyroid hormone and reduces the levels of circulating thyroid hormone in the body. N-(4-isopropylphenyl)-N'-(2-thienylmethyl)thiourea also has a direct effect on the thyroid gland, reducing the uptake of iodine by the gland and further reducing the production of thyroid hormone.
Biochemical and Physiological Effects
The main biochemical effect of N-(4-isopropylphenyl)-N'-(2-thienylmethyl)thiourea is the inhibition of thyroid hormone synthesis. This can lead to a reduction in the levels of circulating thyroid hormone in the body, which can have a number of physiological effects. These effects include a reduction in metabolic rate, a decrease in heart rate, and a decrease in body temperature. N-(4-isopropylphenyl)-N'-(2-thienylmethyl)thiourea can also have an effect on other physiological processes, such as growth and development, and can lead to goiter formation in some individuals.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-isopropylphenyl)-N'-(2-thienylmethyl)thiourea in lab experiments is its specificity for thyroid peroxidase. N-(4-isopropylphenyl)-N'-(2-thienylmethyl)thiourea has a high affinity for the active site of the enzyme, which makes it a useful tool for studying the regulation of thyroid hormone synthesis. However, one limitation of using N-(4-isopropylphenyl)-N'-(2-thienylmethyl)thiourea is its potential for off-target effects. N-(4-isopropylphenyl)-N'-(2-thienylmethyl)thiourea can also inhibit other enzymes that use iodide as a substrate, such as lactoperoxidase, which can lead to non-specific effects.

Future Directions

There are a number of potential future directions for research on N-(4-isopropylphenyl)-N'-(2-thienylmethyl)thiourea. One area of interest is the development of more specific inhibitors of thyroid peroxidase that do not have off-target effects. Another area of interest is the use of N-(4-isopropylphenyl)-N'-(2-thienylmethyl)thiourea as a tool to study the role of thyroid hormone in various physiological processes, such as metabolism, growth, and development. Finally, there is potential for the development of new therapies for hyperthyroidism based on the inhibition of thyroid peroxidase, which could provide an alternative to current treatments such as surgery and radioactive iodine therapy.
Conclusion
In conclusion, N-(4-isopropylphenyl)-N'-(2-thienylmethyl)thiourea is a chemical compound that has been widely used in scientific research for its ability to inhibit thyroid hormone synthesis. N-(4-isopropylphenyl)-N'-(2-thienylmethyl)thiourea has a specific mechanism of action and can be used as a tool to study the regulation of thyroid hormone synthesis. However, N-(4-isopropylphenyl)-N'-(2-thienylmethyl)thiourea also has limitations and potential off-target effects. Future research on N-(4-isopropylphenyl)-N'-(2-thienylmethyl)thiourea could lead to the development of new therapies for hyperthyroidism and a better understanding of the role of thyroid hormone in various physiological processes.

Synthesis Methods

The synthesis of N-(4-isopropylphenyl)-N'-(2-thienylmethyl)thiourea involves the reaction of 4-isopropylphenyl isothiocyanate with 2-thienylmethylamine. The resulting product is then treated with hydrochloric acid to obtain N-(4-isopropylphenyl)-N'-(2-thienylmethyl)thiourea in pure form. The purity of N-(4-isopropylphenyl)-N'-(2-thienylmethyl)thiourea can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

N-(4-isopropylphenyl)-N'-(2-thienylmethyl)thiourea has been widely used in scientific research as a tool to study the regulation of thyroid hormone synthesis. N-(4-isopropylphenyl)-N'-(2-thienylmethyl)thiourea inhibits the enzyme thyroid peroxidase, which plays a key role in the production of thyroid hormone. By inhibiting this enzyme, N-(4-isopropylphenyl)-N'-(2-thienylmethyl)thiourea can reduce the production of thyroid hormone and allow researchers to study the effects of altered thyroid hormone levels on various physiological processes.

properties

IUPAC Name

1-(4-propan-2-ylphenyl)-3-(thiophen-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2S2/c1-11(2)12-5-7-13(8-6-12)17-15(18)16-10-14-4-3-9-19-14/h3-9,11H,10H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHYHVILOTWLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=S)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Propan-2-yl)phenyl]-3-(thiophen-2-ylmethyl)thiourea

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